N-methyl-N-(2-(4-(6-methyl-2-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)acetamide
Description
N-methyl-N-(2-(4-(6-methyl-2-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)acetamide is a synthetic small molecule characterized by a pyrimidine core substituted with a p-tolylamino group at position 2, a methyl group at position 6, and a piperazine ring linked via an acetamide moiety.
The compound’s synthesis likely involves alkylation of a 6-methyl-2-thiopyrimidin-4-one intermediate with a chloroacetamide derivative, as described in analogous synthetic routes for pyrimidine-based molecules. Evidence from similar compounds indicates that sodium methylate (2.6–2.8-fold molar excess) and N-aryl-substituted chloroacetamides are critical reagents for such reactions . The piperazine and acetamide functionalities enhance solubility and bioavailability, common strategies in drug design.
Properties
IUPAC Name |
N-methyl-N-[2-[4-[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-15-5-7-18(8-6-15)23-21-22-16(2)13-19(24-21)26-9-11-27(12-10-26)20(29)14-25(4)17(3)28/h5-8,13H,9-12,14H2,1-4H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDYNMIZLIUAMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCN(CC3)C(=O)CN(C)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-N-(2-(4-(6-methyl-2-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable functional groups, including:
- Pyrimidine Ring : Known for its role in various biological processes.
- Piperazine Ring : Often associated with pharmacological activity.
- Acetamide Group : Implicated in enhancing solubility and bioavailability.
Molecular Formula : C21H23N7O
Molecular Weight : 389.5 g/mol
Kinase Inhibition
One of the primary areas of interest for this compound is its potential as a kinase inhibitor. Kinases are critical enzymes involved in cellular signaling pathways, and their dysregulation is often linked to cancer and other diseases. The compound's structure suggests it may selectively inhibit specific kinases, thereby offering a targeted approach to cancer therapy.
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties by:
- Inhibiting Tumor Cell Proliferation : Studies have shown that compounds with similar structures can effectively reduce the proliferation of various cancer cell lines.
- Inducing Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
-
In Vitro Studies :
- A study demonstrated that the compound inhibited growth in human cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .
- Mechanistic studies revealed that the compound interferes with key signaling pathways associated with cell survival and proliferation.
- In Vivo Studies :
- Structure-Activity Relationship (SAR) :
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| Imatinib | BCR-ABL kinase inhibitor | Chronic myeloid leukemia |
| Dasatinib | Multi-kinase inhibitor | Various cancers |
| Erlotinib | EGFR tyrosine kinase inhibitor | Non-small cell lung cancer |
The unique structure of this compound allows for selective inhibition of certain kinases, potentially leading to fewer side effects compared to broader-spectrum inhibitors like dasatinib.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structures to N-methyl-N-(2-(4-(6-methyl-2-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)acetamide exhibit significant anticancer properties. For instance, a study on pyrazolo[3,4-d]pyrimidine derivatives demonstrated their ability to inhibit cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. The docking studies suggested a strong binding affinity for CDK2, indicating a potential pathway for developing anticancer drugs based on similar scaffolds .
Inhibition of RORγt
Compounds structurally related to this compound have been identified as potent inhibitors of retinoic acid receptor-related orphan receptor gamma t (RORγt). This receptor plays a critical role in Th17 cell differentiation, which is implicated in autoimmune diseases. The discovery of thiazole and thiophene derivatives as effective RORγt inhibitors highlights the therapeutic potential of such compounds in treating inflammatory conditions .
Neuroprotective Effects
Protection Against Excitotoxicity
The neuroprotective effects of similar compounds have been explored extensively. A study highlighted the efficacy of a thiazoline derivative against glutamate-induced excitotoxicity in primary rat glial cultures. The compound significantly reduced pro-inflammatory cytokines and preserved mitochondrial function, suggesting its potential application in neurodegenerative diseases . Although not directly tested, this compound may share similar protective mechanisms due to its structural characteristics.
Synthesis and Structure Activity Relationship (SAR)
Development of New Derivatives
The synthesis of this compound involves complex organic reactions that can yield various derivatives with altered biological activity. The structure activity relationship studies help in understanding how modifications to the molecular structure can enhance or diminish biological efficacy. For example, variations in the piperazine ring or the introduction of different substituents on the pyrimidine moiety can lead to significant changes in pharmacological profiles .
Potential Applications in Antimicrobial Therapy
Antimicrobial Properties
Emerging data suggests that compounds similar to this compound may possess antimicrobial properties. Research into related thiazole and thiophene derivatives has shown promise as antimicrobial agents due to their ability to disrupt bacterial cell wall synthesis and function . Further investigation into the antimicrobial efficacy of this compound could open new avenues for treatment against resistant strains.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound shares core structural features with pyrimidine-acetamide derivatives but differs in key substituents. A comparative analysis with two patented analogs (EP 2 903 618 B1) is outlined below:
Key Observations :
- Substituent Position: The target compound’s p-tolylamino group at pyrimidine-C2 contrasts with the pyridinylamino groups in the analogs. The para-methyl group on the toluidine moiety may enhance lipophilicity compared to the polar pyridine ring .
- Synthetic Complexity: The analogs employ Suzuki coupling for aryl-aryl bonds, whereas the target compound’s synthesis relies on thiopyrimidinone alkylation, which is more straightforward but less versatile .
Pharmacological Implications (Inferred)
While explicit data for the target compound are unavailable, structural parallels suggest possible kinase or GPCR targeting. The p-tolylamino group may mimic ATP-binding motifs in kinases, whereas the pyridinylamino analogs in EP 2 903 618 B1 are optimized for enhanced π-π stacking with aromatic residues in binding pockets . The piperazine moiety in all compounds likely contributes to solubility and membrane permeability.
Notes
Data Limitations : Pharmacological and pharmacokinetic data for the target compound are absent in the provided evidence. Comparative efficacy or toxicity profiles require experimental validation.
Synthesis Optimization : The alkylation method described in may require optimization (e.g., solvent selection, catalyst use) to improve yield for the target compound’s specific substituents .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-methyl-N-(2-(4-(6-methyl-2-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrimidine core via nucleophilic substitution or cyclocondensation (e.g., using 6-methyl-2-(p-tolylamino)pyrimidin-4-amine as a precursor) .
- Step 2 : Piperazine coupling under anhydrous conditions (e.g., DMF as solvent, with catalysts like DCC/DMAP) to introduce the piperazin-1-yl moiety .
- Step 3 : Acetamide functionalization via alkylation or acylation, monitored by TLC/HPLC for intermediate purity .
- Optimization : Reaction temperatures (60–100°C), solvent polarity, and stoichiometric ratios are adjusted to maximize yields (e.g., 70–85% reported for analogous compounds) .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of piperazine and acetamide groups (e.g., δ 2.3–3.5 ppm for methylene protons adjacent to carbonyl) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected within 2 ppm error) .
- X-ray Crystallography : Resolves stereochemical ambiguities; SHELX software (e.g., SHELXL-2018) refines crystal structures with R-factors < 0.05 .
Q. How can computational methods predict the compound’s reactivity or target interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., pyrimidine N-atoms as H-bond acceptors) .
- Molecular Docking : Screens against protein databases (e.g., PDB) using AutoDock Vina to predict binding affinities for kinase or GPCR targets .
Advanced Research Questions
Q. What strategies resolve contradictions in structural data (e.g., NMR vs. crystallography)?
- Methodological Answer :
- Dynamic Effects : NMR may show averaged signals due to conformational flexibility (e.g., piperazine ring inversion), whereas crystallography captures static conformers. Use variable-temperature NMR to detect exchange broadening .
- Tautomerism : For pyrimidine derivatives, compare computed ¹³C chemical shifts (via Gaussian09) with experimental data to identify dominant tautomers .
Q. How can structure-activity relationship (SAR) studies guide optimization for biological activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., p-tolyl → 4-fluorophenyl) to assess impact on potency .
- Pharmacophore Mapping : Use Schrödinger’s Phase to align active/inactive analogs, identifying critical H-bond donors (e.g., acetamide carbonyl) .
- In Vitro Assays : Test against enzyme panels (e.g., kinases, PDEs) to correlate substituent effects with IC₅₀ values .
Q. What experimental designs address poor solubility or stability in biological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤1% v/v) to enhance aqueous solubility without cytotoxicity .
- Prodrug Approaches : Introduce hydrolyzable groups (e.g., ester-linked acetyl) to improve membrane permeability .
- Forced Degradation Studies : Expose to pH 1–13, heat, or UV light; monitor degradation via UPLC-MS to identify labile sites (e.g., amide hydrolysis) .
Q. How can researchers investigate multi-target interactions or off-target effects?
- Methodological Answer :
- Broad-Panel Screening : Use Eurofins’ SafetyScreen44 to assess activity against 44 safety-relevant targets (e.g., hERG, CYP450 isoforms) .
- Thermal Shift Assays : Measure ΔTₘ of target proteins (via DSF) to confirm direct binding .
- Transcriptomics : RNA-seq of treated cell lines identifies pathways modulated beyond primary targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
